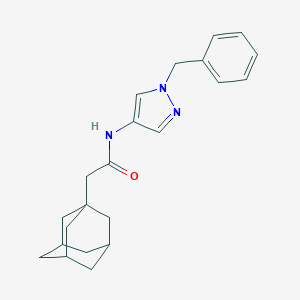
N-(3,4-dimethylphenyl)-1-ethyl-4-nitro-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethylphenyl)-1-ethyl-4-nitro-1H-pyrazole-5-carboxamide, commonly known as DMNPY, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMNPY is a pyrazole-based compound that is widely used in the synthesis of other organic compounds. It has also shown promising results in scientific research related to its mechanism of action, biochemical and physiological effects, and various other applications.
Mecanismo De Acción
DMNPY has been shown to inhibit the activity of the enzyme, glycogen synthase kinase-3β (GSK-3β). GSK-3β is a serine/threonine protein kinase that plays a crucial role in various cellular processes, including glycogen metabolism, cell differentiation, and apoptosis. Inhibition of GSK-3β has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and bipolar disorder.
Biochemical and Physiological Effects:
DMNPY has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines. DMNPY has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. Additionally, DMNPY has been shown to have anti-inflammatory effects and reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMNPY has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized using various methods. It has also shown promising results in various scientific research applications, including the development of new materials for organic electronics and the synthesis of fluorescent probes for the detection of metal ions. However, DMNPY has certain limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on DMNPY. One potential direction is the development of new pyrazole-based compounds for use in medicinal chemistry. DMNPY has shown potential as a building block for the synthesis of these compounds, which could have applications in the treatment of various diseases. Another potential direction is the development of new materials for organic electronics using DMNPY. DMNPY has shown promise in this area, and further research could lead to the development of new materials with improved properties. Additionally, further studies are needed to determine the safety and efficacy of DMNPY in humans, which could lead to its potential use as a therapeutic agent.
Métodos De Síntesis
DMNPY can be synthesized using various methods, including the reaction of 3,4-dimethylphenylhydrazine with ethyl 4-nitro-1H-pyrazole-5-carboxylate in the presence of a base. The resulting product is then subjected to acid hydrolysis to obtain DMNPY. Other methods of synthesis include the reaction of 3,4-dimethylphenylhydrazine with ethyl 4-chloro-1H-pyrazole-5-carboxylate followed by nitration and reduction.
Aplicaciones Científicas De Investigación
DMNPY has been extensively studied for its potential applications in various fields of scientific research. It has been used as a building block for the synthesis of other organic compounds, including pyrazole-based compounds, which have shown potential applications in medicinal chemistry. DMNPY has also been used in the synthesis of fluorescent probes for the detection of metal ions and in the development of new materials for organic electronics.
Propiedades
Fórmula molecular |
C14H16N4O3 |
|---|---|
Peso molecular |
288.3 g/mol |
Nombre IUPAC |
N-(3,4-dimethylphenyl)-2-ethyl-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C14H16N4O3/c1-4-17-13(12(8-15-17)18(20)21)14(19)16-11-6-5-9(2)10(3)7-11/h5-8H,4H2,1-3H3,(H,16,19) |
Clave InChI |
UPBRBMORNCTMLH-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2)C)C |
SMILES canónico |
CCN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2)C)C |
Solubilidad |
33.2 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280159.png)
![4-bromo-1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B280161.png)
![(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B280162.png)

![4-{[(1,5-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid](/img/structure/B280164.png)
![1-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B280167.png)
![(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B280168.png)
![N-(2-chloropyridin-3-yl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280169.png)
![methyl 1-{[7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1H-indole-3-carboxylate](/img/structure/B280171.png)
![7-(difluoromethyl)-3-[(2-methyl-1H-benzimidazol-1-yl)carbonyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B280172.png)
![N-(1,3-benzodioxol-5-yl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280173.png)
![1-(1-adamantyl)-4-nitro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B280176.png)

![dimethyl 2-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate](/img/structure/B280183.png)